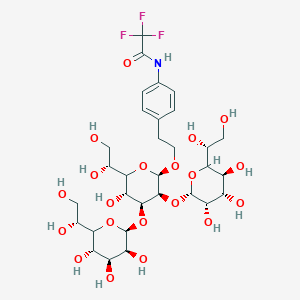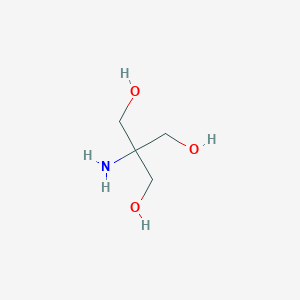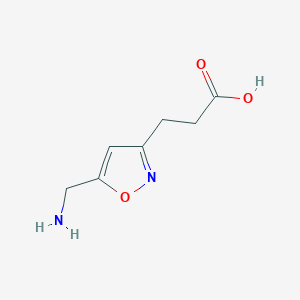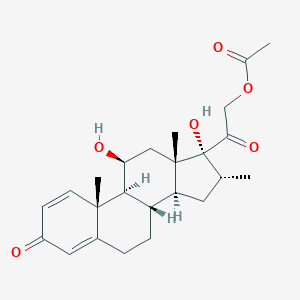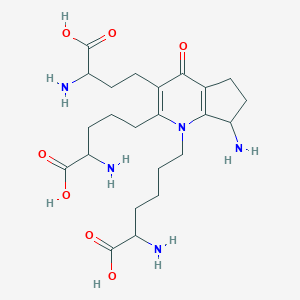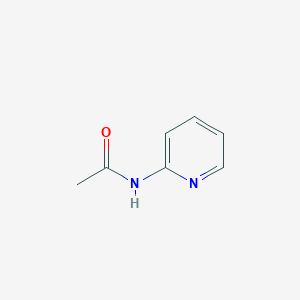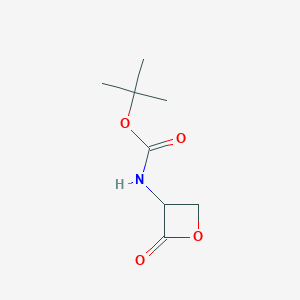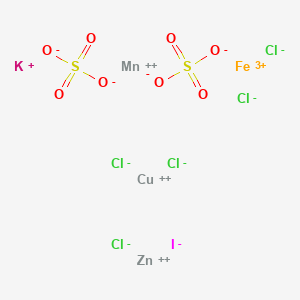
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate
説明
The elements copper, potassium, zinc, iron(3+), manganese(2+), pentachloride, iodide, and disulfate are essential to many biochemical and physiological processes in the human body. These elements play a crucial role in maintaining proper bodily functions and are often used in scientific research to study their effects on the body.
作用機序
The mechanism of action for these elements varies depending on the specific element. Copper acts as a cofactor for many enzymes, while potassium plays a role in nerve function and muscle contraction. Zinc is involved in many enzymatic reactions and plays a role in wound healing. Iron(3+) is involved in oxygen transport in the blood, while manganese(2+) is involved in bone health and the metabolism of carbohydrates and amino acids. Pentachloride is used as a disinfectant and to treat water, while iodide is involved in thyroid function. Disulfate is used in the production of batteries and as a catalyst in chemical reactions.
Biochemical and Physiological Effects
These elements have various biochemical and physiological effects on the human body. Copper plays a role in the immune system and the development of connective tissue. Potassium is involved in nerve function and muscle contraction, while zinc plays a role in wound healing and the immune system. Iron(3+) is involved in oxygen transport in the blood, while manganese(2+) is involved in bone health and the metabolism of carbohydrates and amino acids. Pentachloride is used as a disinfectant and to treat water, while iodide is involved in thyroid function. Disulfate is used in the production of batteries and as a catalyst in chemical reactions.
実験室実験の利点と制限
The advantages of using these elements in lab experiments include their availability and affordability, as well as their well-studied properties and effects on the body. However, the limitations of using these elements in lab experiments include potential toxicity and the need for proper handling and disposal.
将来の方向性
For research on these elements include further studies on their effects on the body and their potential use in medical treatments. Additionally, research on the environmental impact of these elements and their use in industry will continue to be important. Further research on the synthesis and properties of these elements will also be necessary for their continued use in scientific research and applications.
In conclusion, the elements copper, potassium, zinc, iron(3+), manganese(2+), pentachloride, iodide, and disulfate play a crucial role in many biochemical and physiological processes in the human body. Their use in scientific research has led to a better understanding of their effects on the body and their potential use in medical treatments. Further research on these elements will continue to be important for their continued use in scientific research and applications.
合成法
The synthesis method for these elements varies depending on the specific element. Copper can be synthesized through a process of electrolysis, while potassium can be synthesized through the reaction of potassium hydroxide with an acid. Zinc can be synthesized through the reaction of zinc oxide with sulfuric acid, and iron(3+) can be synthesized through the reaction of iron(2+) with an oxidizing agent. Manganese(2+) can be synthesized through the reaction of manganese dioxide with sulfuric acid, and pentachloride can be synthesized through the reaction of chlorine gas with phosphorus pentachloride. Iodide can be synthesized through the reaction of iodine with potassium hydroxide, and disulfate can be synthesized through the reaction of sulfuric acid with sulfur trioxide.
科学的研究の応用
These elements are often used in scientific research to study their effects on the human body. Copper is used in research on the immune system, as well as in studies on the development of cancer. Potassium is used in research on the nervous system, and zinc is used in research on the immune system and wound healing. Iron(3+) is used in research on the cardiovascular system, while manganese(2+) is used in research on the nervous system and bone health. Pentachloride is used in research on the environment and water treatment, while iodide is used in research on thyroid function. Disulfate is used in research on the chemical industry and the production of batteries.
特性
IUPAC Name |
copper;potassium;zinc;iron(3+);manganese(2+);pentachloride;iodide;disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Cu.Fe.HI.K.Mn.2H2O4S.Zn/c;;;;;;;;;;2*1-5(2,3)4;/h5*1H;;;1H;;;2*(H2,1,2,3,4);/q;;;;;+2;+3;;+1;+2;;;+2/p-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDGRQPDTCIBIV-UHFFFAOYSA-D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Mn+2].[Fe+3].[Cu+2].[Zn+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5CuFeIKMnO8S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931129 | |
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate | |
CAS RN |
141563-76-0 | |
| Record name | TE 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141563760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



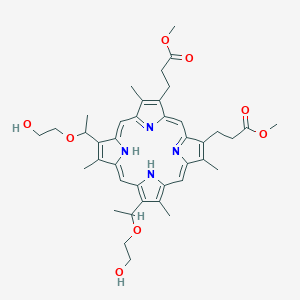
![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)

